Ethyl 4-cyano-5-(3,3-diphenylpropanamido)-3-methylthiophene-2-carboxylate
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Overview
Description
Ethyl 4-cyano-5-(3,3-diphenylpropanamido)-3-methylthiophene-2-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a cyano group, and a diphenylpropanamido moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-cyano-5-(3,3-diphenylpropanamido)-3-methylthiophene-2-carboxylate typically involves multiple steps, including the formation of the thiophene ring and the introduction of the cyano and diphenylpropanamido groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-cyano-5-(3,3-diphenylpropanamido)-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the cyano group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or other reduced forms of the compound.
Scientific Research Applications
Ethyl 4-cyano-5-(3,3-diphenylpropanamido)-3-methylthiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-cyano-5-(3,3-diphenylpropanamido)-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
4-cyano-5-(3,3-diphenylpropanamido)-N,N-diethyl-3-methylthiophene-2-carboxamide: A closely related compound with similar structural features.
Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate: Another compound with a similar thiophene ring structure.
Uniqueness
Ethyl 4-cyano-5-(3,3-diphenylpropanamido)-3-methylthiophene-2-carboxylate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound in scientific research.
Biological Activity
Ethyl 4-cyano-5-(3,3-diphenylpropanamido)-3-methylthiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key properties include:
- Molecular Weight : 342.42 g/mol
- CAS Number : Not specified in the available literature, but relevant for sourcing and identification.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene derivatives, including this compound. Research indicates that compounds containing thiophene structures exhibit promising activity against various cancer cell lines.
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells. This is achieved through the modulation of signaling pathways involved in cell survival and proliferation.
- Case Studies :
Anti-inflammatory Properties
Thiophene derivatives have also been noted for their anti-inflammatory effects. The structural characteristics of this compound suggest it may modulate inflammatory pathways.
- Research Findings : In vitro studies have shown that similar thiophene compounds can inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various models .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential.
Safety and Toxicology
While many thiophene derivatives exhibit low toxicity profiles, comprehensive toxicological evaluations are necessary to ensure safety for therapeutic use. Current data indicate a need for further studies to establish the safety margins and potential side effects associated with this compound.
Properties
CAS No. |
355003-71-3 |
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Molecular Formula |
C24H22N2O3S |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
ethyl 4-cyano-5-(3,3-diphenylpropanoylamino)-3-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C24H22N2O3S/c1-3-29-24(28)22-16(2)20(15-25)23(30-22)26-21(27)14-19(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,19H,3,14H2,1-2H3,(H,26,27) |
InChI Key |
ORUPCWLFMQQBBO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)C#N)C |
Origin of Product |
United States |
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